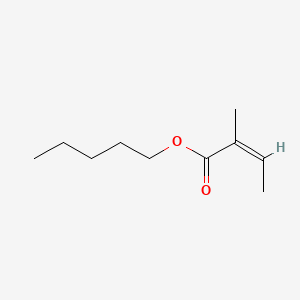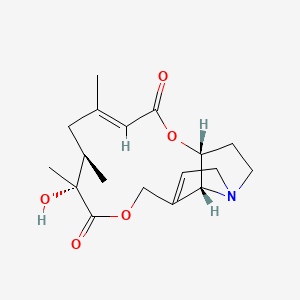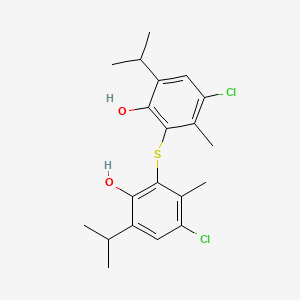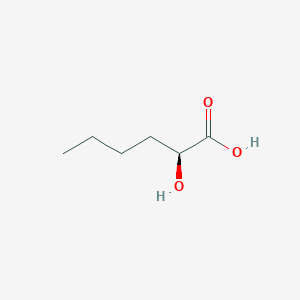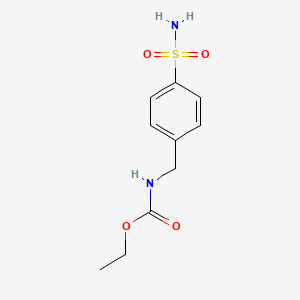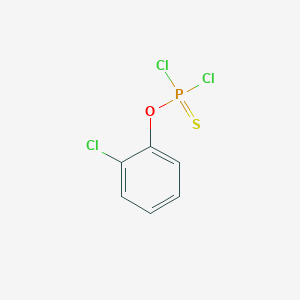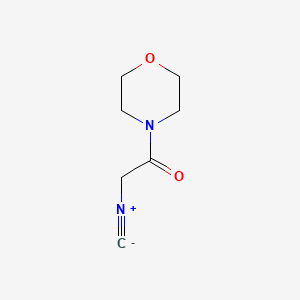
Morpholine, 4-(isocyanoacetyl)-
Descripción general
Descripción
Morpholine, 4-(isocyanoacetyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family of compounds, which are widely used in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
The morpholine motif is prevalent in many biologically active molecules due to its versatility and the stability of the morpholine ring. The compound can be used to synthesize various morpholine derivatives that serve as key intermediates in the production of pharmaceuticals .
Development of Pharmaceuticals
“Morpholine, 4-(isocyanoacetyl)-” is instrumental in the development of new pharmaceuticals. Its structure is often found in drugs that target central nervous system disorders and in cancer therapeutics .
Agricultural Chemicals
This compound is also used in the synthesis of agricultural chemicals. Morpholine derivatives are known to be effective fungicides and herbicides, playing a crucial role in crop protection .
Corrosion Inhibitors
Morpholine and its derivatives are known to be effective corrosion inhibitors, especially in the oil and gas industry. They are used to protect metal surfaces and pipelines from corrosion, thereby extending their operational life .
Surfactants and Emulsifiers
Due to its unique chemical properties, “Morpholine, 4-(isocyanoacetyl)-” can be used to create surfactants and emulsifiers. These are essential in various industries, including cosmetics, food, and pharmaceuticals, for stabilizing mixtures and improving texture .
Preclinical Drug Metabolism Studies
The compound is used in the synthesis of 14C-labeled morpholine , which is essential for preclinical in vitro and in vivo drug metabolism studies. This allows researchers to track the distribution and metabolism of drugs within the body .
Solid-Phase Synthesis Applications
“Morpholine, 4-(isocyanoacetyl)-” can be utilized in solid-phase synthesis techniques to create complex organic compounds. This method is particularly useful in the rapid synthesis of diverse molecular libraries for drug discovery .
Transition Metal Catalysis
The compound is used in reactions involving transition metal catalysis. This is a critical area of research in organic chemistry, leading to the development of new synthetic methods for complex organic molecules .
Mecanismo De Acción
Target of Action
Morpholine, 4-(isocyanoacetyl)-, also known as 2-isocyano-1-morpholin-4-ylethanone, is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are multidrug-resistant bacteria, particularly Staphylococcus aureus . These bacteria have become a major public health concern due to the overuse and misuse of antibiotics .
Mode of Action
The compound interacts with its targets by disrupting the bacterial membrane and inducing the production of reactive oxygen species (ROS) in bacteria . This leads to the death of the bacteria, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By disrupting the bacterial membrane and inducing ROS production, it interferes with the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
Morpholine derivatives are generally known for their wide range of potential applications in the field of biomedicine .
Result of Action
The result of the action of Morpholine, 4-(isocyanoacetyl)- is the death of the targeted bacteria. Furthermore, it efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action, efficacy, and stability of Morpholine, 4-(isocyanoacetyl)- can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to regulate lysosomal pH . .
Propiedades
IUPAC Name |
2-isocyano-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217782 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(isocyanoacetyl)- | |
CAS RN |
67434-29-1 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


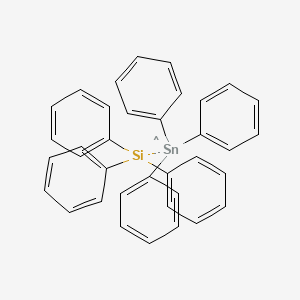

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)
